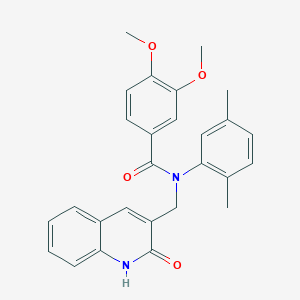
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide, also known as EPM-01, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EPM-01 belongs to the family of oxadiazole derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell growth and differentiation. It has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation. In addition, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been shown to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has also been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. In addition, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been shown to enhance neuroprotection by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is also stable under physiological conditions, which allows for accurate and reproducible results. However, one limitation of using 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. In addition, the mechanism of action of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide. One area of interest is the development of more potent derivatives of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide that can be used at lower concentrations. Another direction is the investigation of the molecular targets of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide and its mechanism of action. This may lead to the identification of new signaling pathways that can be targeted for therapeutic purposes. In addition, the potential use of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide in combination with other drugs or therapies should be explored, as this may enhance its therapeutic effects. Finally, the translation of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide from preclinical studies to clinical trials should be investigated to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method involves a multistep process that can be improved by using purification techniques. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide's mechanism of action is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for research on 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide, including the development of more potent derivatives and the investigation of its molecular targets and mechanism of action.
Synthesemethoden
The synthesis of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide involves a multistep process that starts with the reaction of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol with phenethyl bromide in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound. The purity and yield of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide can be improved by using column chromatography and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has also been investigated for its neuroprotective effects, as it has been shown to reduce neuronal damage in animal models of ischemic stroke and traumatic brain injury. In addition, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenethylacetamide has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-18-22-20(26-23-18)16-8-10-17(11-9-16)25-14-19(24)21-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHJFXJMXXUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
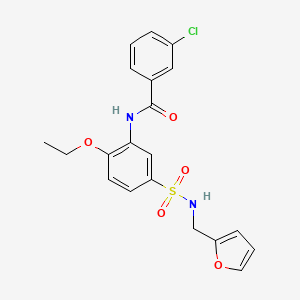
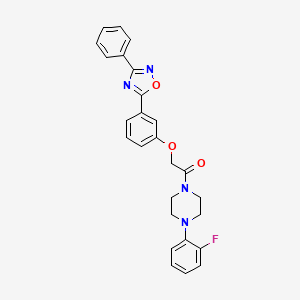
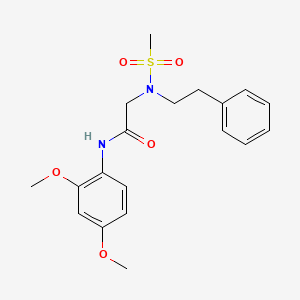

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
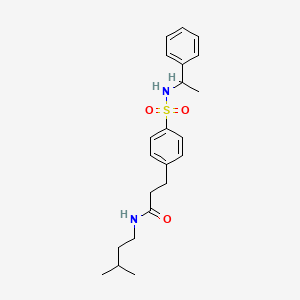
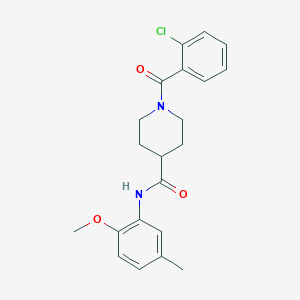
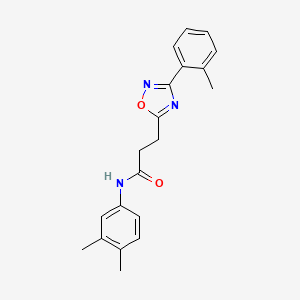

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
